(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine
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Description
“(E)-(5-Bromo-2-fluorophenyl)methylideneamine” is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and catalysis studies. The compound has a CAS Number of 1355250-66-6, a molecular weight of 258.13, and its IUPAC name is N-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-methyl-2-propanamine .
Molecular Structure Analysis
The molecular structure of “(E)-(5-Bromo-2-fluorophenyl)methylideneamine” is represented by the linear formula C11H13BrFN . The InChI code for the compound is 1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3/b14-7+ .Scientific Research Applications
Amination Studies
- Cine-Amination of Bromopyrimidines: A study by Rasmussen et al. (1978) explores the cine-amination of bromopyrimidines, including derivatives with t-butyl, demonstrating the formation of aminopyrimidines through an SN(ANRORC) mechanism, which involves an open-chain intermediate (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).
- Amination of Triazines: Rykowski and Plas (1982) investigated the amination of triazines, including those with t-butyl substituents, showing the formation of aminotriazines and highlighting the influence of leaving groups on amination mechanisms (Rykowski & Plas, 1982).
Chemical Synthesis and Reactions
- Oxazole Synthesis: Shin et al. (1977) discuss the synthesis of oxazole derivatives using t-butyl compounds, demonstrating the potential of t-butyl 2-acetylamino-3-bromo-2-alkenoate in the production of methyloxazole-4-carboxylates (Shin, Sato, Sugiyama, Nanjo, & Yoshimura, 1977).
Polymer Electrolytes
- Guanidinium-Functionalized Electrolytes: Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using activated fluorophenyl-amine reactions. This study emphasizes the potential of such reactions in the precise control of cation functionality in polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).
Antibacterial Activity
- Thiazol-2-amine Derivatives: Uwabagira et al. (2018) synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and evaluated its antibacterial activity, highlighting the relevance of fluorophenyl compounds in developing antibacterial agents (Uwabagira, Sarojini, & Poojary, 2018).
properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-tert-butylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABRAFAWSUADPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=C(C=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742826 |
Source
|
Record name | (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine | |
CAS RN |
1355250-66-6 |
Source
|
Record name | (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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